Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate

Catalog No.
S12980834
CAS No.
208772-15-0
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxy...

CAS Number

208772-15-0

Product Name

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate

IUPAC Name

methyl 1,2-dimethylbenzimidazole-4-carboxylate

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-7-12-10-8(11(14)15-3)5-4-6-9(10)13(7)2/h4-6H,1-3H3

InChI Key

LPEBQWHZRCZSBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2N1C)C(=O)OC

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is a chemical compound belonging to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. Its molecular formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2} and it has a molecular weight of approximately 204.23 g/mol . The compound features a methyl group at the 1 and 2 positions of the benzimidazole ring and a carboxylate group at the 4 position, contributing to its unique chemical properties.

Typical of carboxylate esters and benzimidazoles. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
  • Nucleophilic Substitution: The methyl groups can participate in nucleophilic substitution reactions, particularly when activated by strong nucleophiles.
  • Cyclization Reactions: The compound may also engage in cyclization reactions leading to the formation of more complex structures.

These reactions highlight the compound's potential as a versatile intermediate in organic synthesis.

Benzimidazole derivatives, including methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate, have been studied for their biological activities. They exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: Certain benzimidazoles demonstrate antibacterial and antifungal properties.
  • Antiparasitic Effects: Some derivatives are used in treating parasitic infections due to their efficacy against various pathogens.
  • Anticancer Potential: Research indicates that certain benzimidazole compounds may inhibit cancer cell proliferation through various mechanisms.

The specific biological activity of methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate requires further investigation to establish its therapeutic potential.

The synthesis of methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones followed by esterification with methanol.
  • Cyclization Techniques: The use of cyclization methods involving acylation or alkylation reactions can yield this compound effectively.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations.

These methods underscore the compound's accessibility for research and industrial applications.

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing bioactive compounds.
  • Agricultural Chemicals: Possible use in developing agrochemicals due to its antimicrobial properties.
  • Material Science: Potential applications in creating advanced materials with specific electronic or optical properties.

Studies on the interactions of methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate with biological systems are crucial for understanding its pharmacodynamics. Research should focus on:

  • Protein Binding Studies: Investigating how this compound interacts with target proteins can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its potential as an enzyme inhibitor could reveal therapeutic applications.
  • Cellular Uptake Studies: Understanding how cells absorb this compound can inform its bioavailability and efficacy.

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate shares structural similarities with several other compounds in the benzimidazole family. Here are some notable comparisons:

Compound NameCAS NumberUnique Features
Methyl 1H-benzo[d]imidazole-4-carboxylate37619-25-3Lacks additional methyl groups; simpler structure
5-Bromo-1,2-dimethyl-1H-benzo[d]imidazole99513-17-4Contains a bromine substituent; potential for different reactivity
Methyl 2-Amino-1H-benzoimidazole-4-carboxylate910122-42-8Contains an amino group; differing biological activity

The uniqueness of methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate lies in its specific arrangement of substituents that may confer distinct biological activities compared to its analogs.

This comprehensive overview provides insight into the chemical properties, synthesis methods, and potential applications of methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate while highlighting its significance within the broader context of benzimidazole derivatives.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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